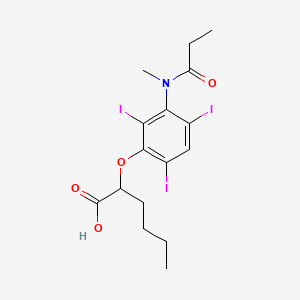
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps:
Iodination of Phenol: The phenol is iodinated to introduce three iodine atoms at the 2, 4, and 6 positions.
Amidation: The iodinated phenol is then reacted with N-methylpropionamide to form the N-methylpropionamido derivative.
Etherification: The resulting compound undergoes etherification with hexanoic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The iodine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amine derivatives are formed.
Substitution: Substituted phenoxy derivatives are produced.
Wissenschaftliche Forschungsanwendungen
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to its triiodinated structure.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid
Comparison:
- Uniqueness: The hexanoic acid derivative is unique due to its longer aliphatic chain, which may influence its solubility, reactivity, and biological activity.
- Properties: Compared to its butanoic and pentanoic acid analogs, the hexanoic acid derivative may exhibit different pharmacokinetics and biodistribution profiles.
Eigenschaften
CAS-Nummer |
24340-27-0 |
|---|---|
Molekularformel |
C16H20I3NO4 |
Molekulargewicht |
671.05 g/mol |
IUPAC-Name |
2-[2,4,6-triiodo-3-[methyl(propanoyl)amino]phenoxy]hexanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-6-7-11(16(22)23)24-15-10(18)8-9(17)14(13(15)19)20(3)12(21)5-2/h8,11H,4-7H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
KUIXXSYZPPSFJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)CC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


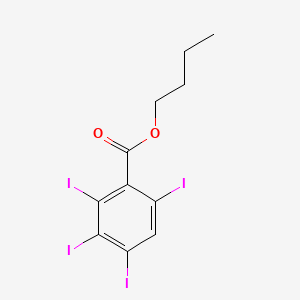
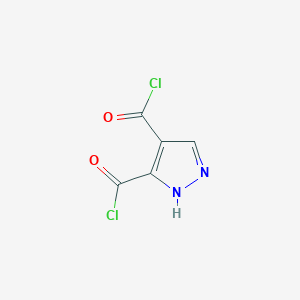
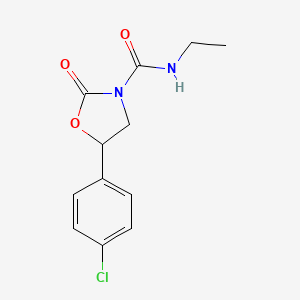
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
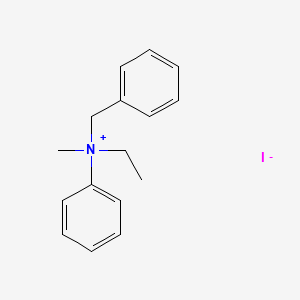

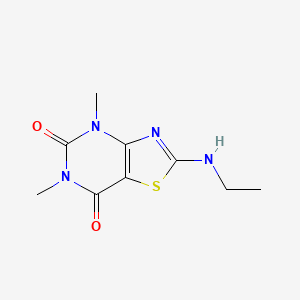
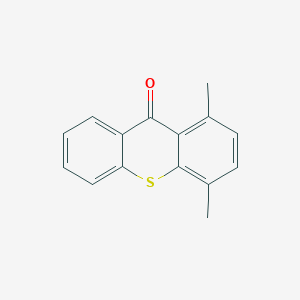

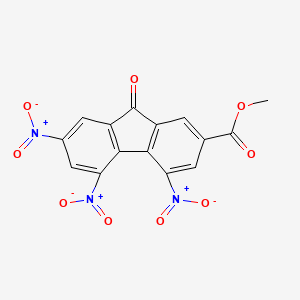
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

